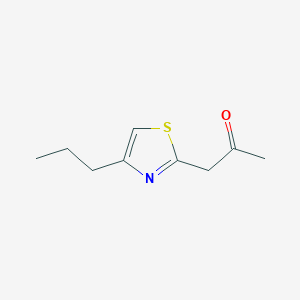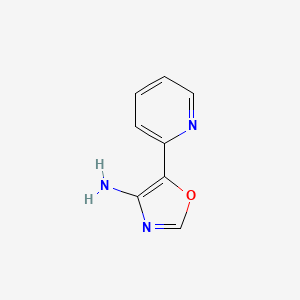
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 in the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-5-hydroxypyrimidine+chlorodifluoromethane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Applications De Recherche Scientifique
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound is similar in structure but contains a fluorine atom instead of the chlorodifluoromethoxy group.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with additional chlorine substitution.
Uniqueness
2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
2995276-70-3 |
|---|---|
Formule moléculaire |
C5H2Cl2F2N2O |
Poids moléculaire |
214.98 g/mol |
Nom IUPAC |
2-chloro-5-[chloro(difluoro)methoxy]pyrimidine |
InChI |
InChI=1S/C5H2Cl2F2N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H |
Clé InChI |
QCVFNEOFJYFONK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)Cl)OC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


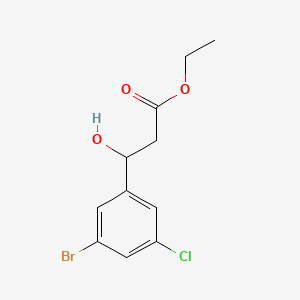
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
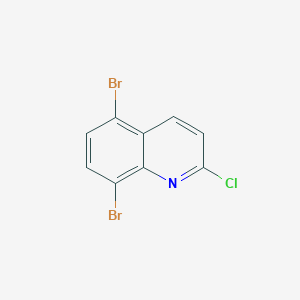
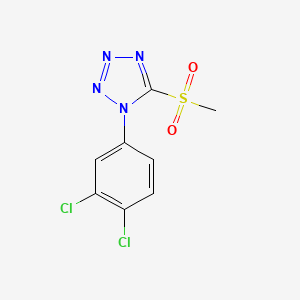
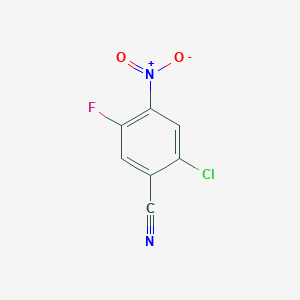

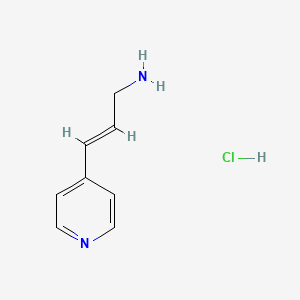
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)


